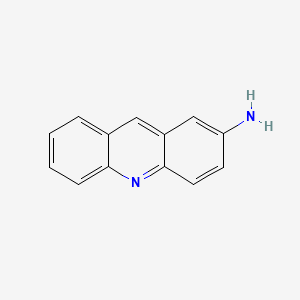
2-Aminoacridine
Übersicht
Beschreibung
2-Aminoacridine is an aminoacridine . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . According to Huang et al. in 2012, a technique for acridine synthesis was developed when 2-amino aromatic tosylhydrazones were treated with 1,2-dihalobenzene in the presence of an Auto-Tandem catalyst .Molecular Structure Analysis
The molecular formula of 2-Aminoacridine is C13H10N2 . Acridine derivatives have been found to show multiple biological activities, proving that they are environmentally benign and much less toxic than many inhibitors .Chemical Reactions Analysis
Wu et al., in the year 2018, developed a method for producing acridine derivatives in high-to-moderate yields following a copper-based salt, Cu(OTf) 2 promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft .Physical And Chemical Properties Analysis
The molar mass of 2-Aminoacridine is 194.23 g/mol . As such, 2-cholor-9-phenylacridine (CPA), 2-chloro-9(2-fluorophenyl)acridine (CFPA), and 2-bromo-9(2-fluorophenyl)acridine (BFPA) were tested via WL, PDP, and EIS techniques. All three inhibitors generally showed more than 90% IE at a concentration of 0.40 mM measured via all techniques .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Acridine derivatives, including 2-Aminoacridine, have been actively researched as potential therapeutic agents for cancer treatment. They are explored for their ability to interact with DNA and influence cell replication processes, which is crucial in cancer therapy .
Alzheimer’s Disease Treatment
Research has indicated that acridine compounds may have therapeutic benefits for Alzheimer’s disease. Their potential to interact with amyloid proteins and affect their aggregation is a key area of study .
Antimicrobial Activity
2-Aminoacridine has been investigated for its antimicrobial properties, particularly against bacterial and protozoal infections. Its ability to intercalate DNA makes it a candidate for treating various infectious diseases .
Anti-Leishmanial Activity
Hybrid molecules containing acridine structures have shown anti-leishmanial activity. Studies on such compounds aim to develop new treatments for leishmaniasis, a disease caused by protozoan parasites .
Photochemical Applications
Acridines are known for their photochemical effects, which can be harnessed in various scientific applications, including the development of photodynamic therapy agents .
Environmental Applications
Acridines are considered environmentally benign and much less toxic than many inhibitors, making them suitable for environmental applications where toxicity is a concern .
Wirkmechanismus
Acridin-2-amine, also known as 2-Aminoacridine, is a derivative of acridine that has been actively researched over the years for its potential therapeutic applications . This article provides a comprehensive overview of the mechanism of action of Acridin-2-amine.
Target of Action
The primary targets of Acridin-2-amine are DNA and related enzymes . The compound is known to intercalate into double-stranded DNA, which is facilitated by its planar form . This interaction with DNA and related enzymes is principally responsible for the mode of action of Acridin-2-amine .
Mode of Action
Acridin-2-amine interacts with its targets primarily through DNA intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation, which is driven by charge transfer and π-stacking interactions, eventually causes the helical structure of the DNA to unwind .
Biochemical Pathways
The intercalation of Acridin-2-amine into DNA affects various biological processes involving DNA and related enzymes . This can lead to disruptions in DNA replication and transcription, thereby affecting the normal functioning of cells . The exact biochemical pathways affected by Acridin-2-amine and their downstream effects are subject to ongoing research.
Pharmacokinetics
The pharmacokinetics of Acridin-2-amine involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . These processes are crucial for the proper action of the drug . For instance, the ability of Acridin-2-amine to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profile of Acridin-2-amine can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The intercalation of Acridin-2-amine into DNA can lead to disruptions in DNA replication and transcription, thereby affecting the normal functioning of cells . This can result in the inhibition of cell growth and proliferation, making Acridin-2-amine a potential therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Action Environment
The action, efficacy, and stability of Acridin-2-amine can be influenced by various environmental factors . For instance, the photocatalytic activity of Acridin-2-amine can be enhanced when used in concert with copper and Brønsted acid catalytic processes . This can facilitate previously inaccessible homogeneous photocatalytic reactions, providing a streamlined segue to a wide range of amines and nonproteinogenic α-amino acids .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
acridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPWBKKZFLMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206818 | |
| Record name | 2-Acridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
581-28-2 | |
| Record name | 2-Acridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACRIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



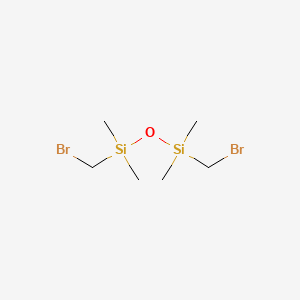
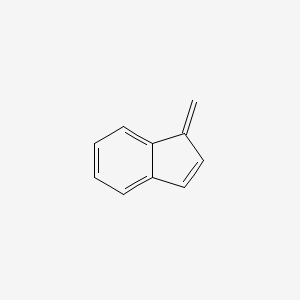
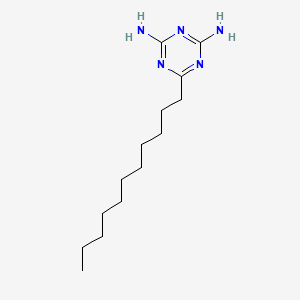
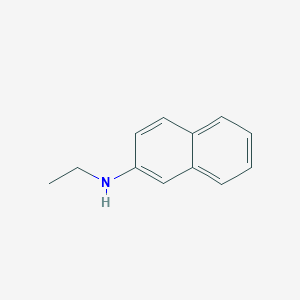
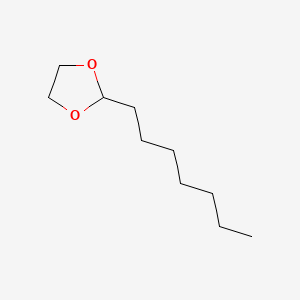
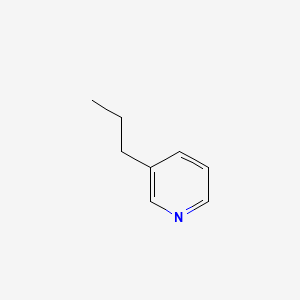
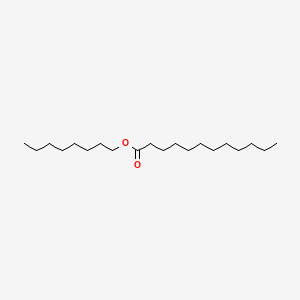
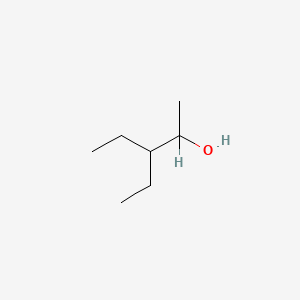
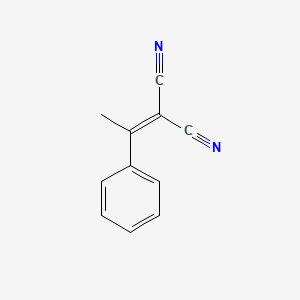
![5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one](/img/structure/B1594635.png)

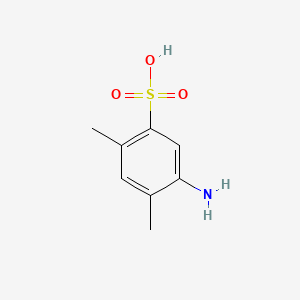

![Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester](/img/structure/B1594640.png)